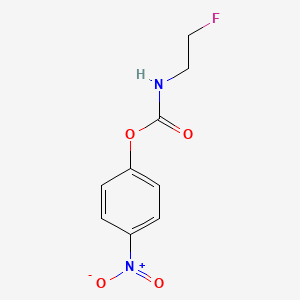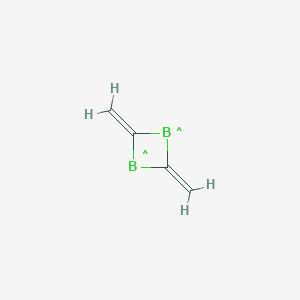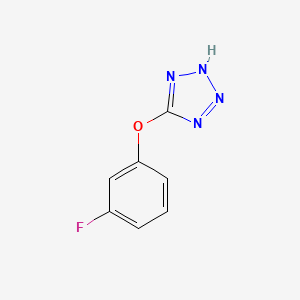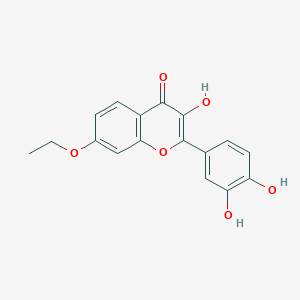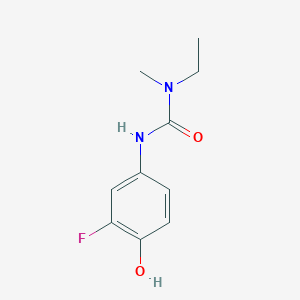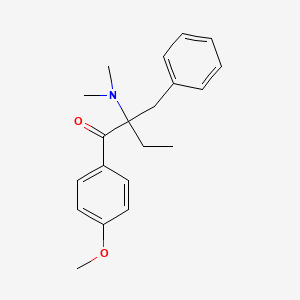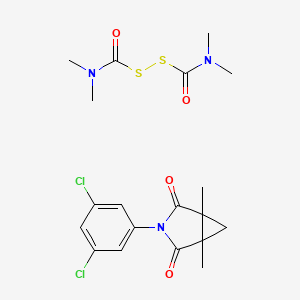
Procymidone-thiram mixt.
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Procymidone-thiram mixture is a combination of two fungicides, procymidone and thiram, used primarily in agriculture to control fungal diseases in crops. Procymidone is a dicarboximide fungicide, while thiram is a dithiocarbamate fungicide. This mixture is effective against a wide range of fungal pathogens, providing both preventive and curative actions.
Preparation Methods
Synthetic Routes and Reaction Conditions: Procymidone is synthesized through a multi-step process involving the reaction of 3,5-dichloroaniline with maleic anhydride to form the intermediate, which is then cyclized to produce procymidone. Thiram is synthesized by reacting carbon disulfide with dimethylamine, followed by oxidation.
Industrial Production Methods: Industrial production of procymidone involves the use of large-scale reactors where the raw materials are mixed under controlled temperatures and pressures to ensure high yield and purity. Thiram production also involves large-scale reactors, with careful control of reaction conditions to prevent the formation of unwanted by-products.
Chemical Reactions Analysis
Types of Reactions: Procymidone and thiram undergo various chemical reactions, including oxidation, reduction, and substitution. Procymidone can be hydrolyzed under acidic or basic conditions, while thiram can be oxidized to form disulfides.
Common Reagents and Conditions: Common reagents used in the reactions of procymidone include acids, bases, and oxidizing agents. For thiram, common reagents include oxidizing agents and reducing agents.
Major Products: The major products formed from the reactions of procymidone include its hydrolysis products, while thiram forms disulfides and other oxidation products.
Scientific Research Applications
Procymidone-thiram mixture has been extensively studied for its applications in agriculture, particularly in controlling fungal diseases in crops such as vegetables, fruits, and ornamental plants. It is also used in postharvest treatments to prevent fungal growth during storage and transportation. In addition, this mixture has been studied for its potential use in controlling fungal infections in medical and veterinary applications.
Mechanism of Action
Procymidone exerts its effects by inhibiting the synthesis of triglycerides in fungi, disrupting their cell membrane integrity and leading to cell death . Thiram acts by inhibiting the activity of enzymes involved in the synthesis of essential cellular components, leading to the disruption of fungal cell metabolism and growth .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to procymidone include iprodione and vinclozolin, which are also dicarboximide fungicides. Similar compounds to thiram include ziram and ferbam, which are also dithiocarbamate fungicides.
Uniqueness: Procymidone-thiram mixture is unique in its broad-spectrum activity against a wide range of fungal pathogens, providing both preventive and curative actions. This combination also helps in managing resistance development in fungal populations, as the two fungicides have different modes of action.
Properties
CAS No. |
110389-54-3 |
|---|---|
Molecular Formula |
C19H23Cl2N3O4S2 |
Molecular Weight |
492.4 g/mol |
IUPAC Name |
3-(3,5-dichlorophenyl)-1,5-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione;S-(dimethylcarbamoylsulfanyl) N,N-dimethylcarbamothioate |
InChI |
InChI=1S/C13H11Cl2NO2.C6H12N2O2S2/c1-12-6-13(12,2)11(18)16(10(12)17)9-4-7(14)3-8(15)5-9;1-7(2)5(9)11-12-6(10)8(3)4/h3-5H,6H2,1-2H3;1-4H3 |
InChI Key |
ZGAQLKJGLHZPAF-UHFFFAOYSA-N |
Canonical SMILES |
CC12CC1(C(=O)N(C2=O)C3=CC(=CC(=C3)Cl)Cl)C.CN(C)C(=O)SSC(=O)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


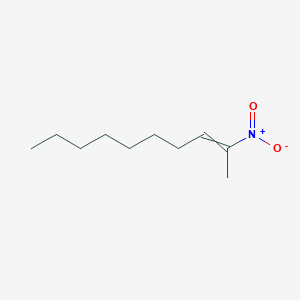
![11-Butyl-5-(2,2-diphenylethenyl)-11H-benzo[a]carbazole](/img/structure/B14311480.png)


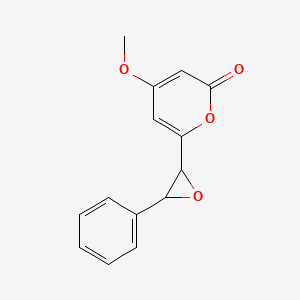
![1-[2-(Ethylamino)dodecyl]pyrrolidine-2,5-dione](/img/structure/B14311500.png)
![1-Methyl-1-[(5-methyl-1H-imidazol-4-yl)methyl]piperidin-1-ium methyl sulfate](/img/structure/B14311501.png)
